WP-1034
Overview
Description
WP-1034 is a novel compound known for its inhibitory effects on the Janus kinase-signal transducer and activator of transcription (Jak-Stat) pathway. This pathway is crucial in the regulation of immune responses, cell division, and apoptosis. This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) due to its proapoptotic and antileukemic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WP-1034 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
WP-1034 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.
Scientific Research Applications
. Some of its key applications include:
Chemistry: WP-1034 is used as a research tool to study the Jak-Stat pathway and its role in various cellular processes.
Biology: It is used to investigate the molecular mechanisms underlying cell proliferation, apoptosis, and immune responses.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
WP-1034 exerts its effects by inhibiting the Jak-Stat signaling pathway . This pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of Jak kinases. Activated Jak kinases then phosphorylate Stat proteins, which dimerize and translocate to the nucleus to regulate gene expression. This compound inhibits the phosphorylation and activation of Jak kinases, thereby blocking the downstream signaling and preventing the proliferation of leukemia cells. It also induces apoptosis through the activation of caspase-dependent pathways .
Comparison with Similar Compounds
WP-1034 is unique in its potent inhibitory effects on the Jak-Stat pathway and its proapoptotic and antileukemic activities . Similar compounds include other Jak-Stat inhibitors such as:
Ruxolitinib: A selective inhibitor of Jak1 and Jak2 used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A Jak inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: Another Jak inhibitor used for the treatment of rheumatoid arthritis.
Compared to these compounds, this compound has shown specific efficacy in inhibiting the proliferation of acute myeloid leukemia cells and inducing apoptosis, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-nitrophenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide |
InChI |
InChI=1S/C18H15N3O3/c1-13(15-5-3-2-4-6-15)20-18(22)16(12-19)11-14-7-9-17(10-8-14)21(23)24/h2-11,13H,1H3,(H,20,22)/b16-11+/t13-/m1/s1 |
InChI Key |
RYYNDHCHTCVQJH-KWWJGWKXSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WP1034; WP-1034; WP 1034 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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